1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2,2-diphenylpropanoate;hydrochloride
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Overview
Description
1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2,2-diphenylpropanoate;hydrochloride is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its specific interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2,2-diphenylpropanoate;hydrochloride typically involves the esterification of 2,2-Diphenyl-3-hydroxy-propionic acid with 3-quinuclidinol in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2,2-diphenylpropanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2,2-diphenylpropanoate;hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing active components that interact with biological pathways. These interactions can modulate various physiological processes, making the compound valuable in research.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diphenyl-3-hydroxy-propionic acid methyl ester
- 2,2-Diphenyl-3-hydroxy-propionic acid ethyl ester
- 2,2-Diphenyl-3-hydroxy-propionic acid benzyl ester
Uniqueness
1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2,2-diphenylpropanoate;hydrochloride is unique due to its quinuclidinyl ester group, which imparts specific chemical and biological properties. This makes it distinct from other esters of 2,2-Diphenyl-3-hydroxy-propionic acid, providing unique applications in research and industry.
Properties
CAS No. |
80381-27-7 |
---|---|
Molecular Formula |
C22H26ClNO3 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2,2-diphenylpropanoate;hydrochloride |
InChI |
InChI=1S/C22H25NO3.ClH/c24-16-22(18-7-3-1-4-8-18,19-9-5-2-6-10-19)21(25)26-20-15-23-13-11-17(20)12-14-23;/h1-10,17,20,24H,11-16H2;1H |
InChI Key |
ULVRUFZFMLYNJC-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(CO)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C(CO)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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